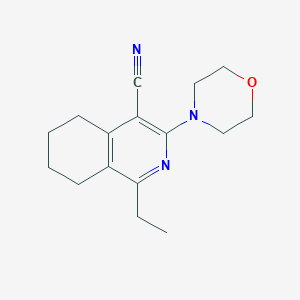![molecular formula C15H26ClNO2 B5518407 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride](/img/structure/B5518407.png)
2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride, also known as BICPNA, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been shown to enhance synaptic plasticity and improve learning and memory in animal models. In pharmacology, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been investigated for its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In medicinal chemistry, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been studied for its potential as a scaffold for the development of new drugs.
Mecanismo De Acción
2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive processes such as learning and memory. By binding to the receptor, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride enhances the response of the receptor to its natural ligand, acetylcholine, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been shown to have several biochemical and physiological effects, including increased synaptic plasticity, improved learning and memory, and neuroprotection. In animal models, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has been shown to improve cognitive function and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has several advantages for lab experiments, including its high potency and selectivity for the alpha7 nAChR, which makes it a useful tool for studying the role of this receptor in cognitive processes. However, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research on 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride, including further investigation of its potential as a drug candidate for the treatment of neurodegenerative diseases, exploration of its effects on other cognitive processes beyond learning and memory, and development of new compounds based on the 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride scaffold with improved pharmacological properties.
In conclusion, 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride is a chemical compound with potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its mechanism of action involves positive allosteric modulation of the alpha7 nAChR, leading to increased synaptic plasticity and improved cognitive function. While 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential as a drug candidate and its effects on cognitive processes.
Métodos De Síntesis
The synthesis of 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride involves several steps, including the reaction of 2-cyclohexenone with pyrrolidine, followed by the reaction of the resulting product with 1,5-cyclooctadiene. The final step involves the reaction of the product with acetic anhydride and hydrochloric acid to yield 2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride hydrochloride.
Propiedades
IUPAC Name |
(2-pyrrolidin-1-yl-9-bicyclo[3.3.1]nonanyl) acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-11(17)18-15-12-5-4-6-13(15)14(8-7-12)16-9-2-3-10-16;/h12-15H,2-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWGQNJVMSZFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2CCCC1C(CC2)N3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[(2-hydroxyethyl)amino]-3-quinolinecarboxylate](/img/structure/B5518341.png)
![N-[4-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5518348.png)
![2-(3-hydroxypropyl)-8-(1-naphthylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518361.png)
![1-(2-{4-[(2-fluorobenzyl)oxy]phenyl}-1-hydroxy-4-methyl-1H-imidazol-5-yl)ethanone](/img/structure/B5518368.png)
![9-methyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]thieno[2,3-g]azocine](/img/structure/B5518375.png)

![methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5518392.png)
![3-(1H-benzimidazol-1-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5518399.png)
![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5518404.png)
![1-tert-butyl-4-[(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)carbonyl]-2-pyrrolidinone](/img/structure/B5518415.png)
![2-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5518420.png)
![(3S*,4S*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5518432.png)
